molecular formula C20H20N2O4S B2609851 4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole CAS No. 855714-96-4

4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole

Cat. No. B2609851
CAS RN: 855714-96-4
M. Wt: 384.45
InChI Key: YUXWOFQWTZLVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a derivative of the oxazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, these compounds are often involved in the development of new synthetic methodologies and the synthesis of complex molecules. For example, the work by Kouakou et al. (2015) demonstrates the synthesis of 4-alkylsulfanyl-indazole derivatives using a catalytic system involving stannous chloride and alkanethiol, highlighting the versatility of sulfonamide groups in synthetic transformations (Kouakou et al., 2015).

Catalysis and Reactivity

Compounds featuring benzenesulfonyl groups and heterocyclic structures have been explored for their catalytic properties and reactivity. Alcaide et al. (2017) investigated the regiodivergent reactions of triazoles with functionalized allenes, demonstrating the influence of catalytic systems on the synthesis of complex heterocyclic compounds (Alcaide et al., 2017).

Coordination Chemistry and Metal Complexes

The interaction of sulfonamide-based ligands with metal ions has been a subject of interest in coordination chemistry. Pisano et al. (2013) explored the complex formation of tridentate ligands with vanadium, providing insights into the geometric and electronic properties of these complexes, which could be relevant for understanding the coordination behavior of similar sulfonamide-containing compounds (Pisano et al., 2013).

properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-pyrrolidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-25-16-11-9-15(10-12-16)18-21-19(20(26-18)22-13-5-6-14-22)27(23,24)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXWOFQWTZLVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.